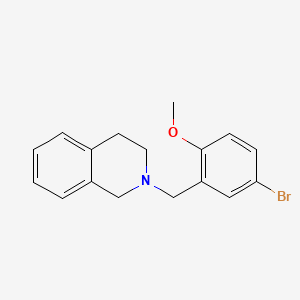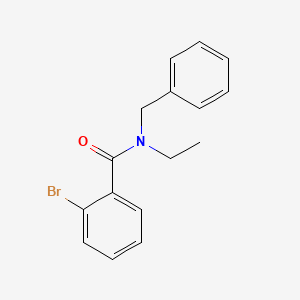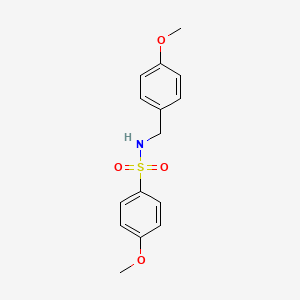
2-(5-bromo-2-methoxybenzyl)-1,2,3,4-tetrahydroisoquinoline
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(5-bromo-2-methoxybenzyl)-1,2,3,4-tetrahydroisoquinoline is a synthetic compound that has been studied for its potential applications in scientific research. This compound is of interest due to its unique chemical structure and potential biological effects. In
Mecanismo De Acción
The mechanism of action for 2-(5-bromo-2-methoxybenzyl)-1,2,3,4-tetrahydroisoquinoline is not fully understood. However, studies have suggested that this compound may act by inhibiting certain enzymes or signaling pathways that are involved in disease processes. Additionally, this compound has been shown to have antioxidant properties, which may contribute to its potential therapeutic effects.
Biochemical and Physiological Effects:
Studies have shown that 2-(5-bromo-2-methoxybenzyl)-1,2,3,4-tetrahydroisoquinoline has various biochemical and physiological effects. This compound has been shown to inhibit the growth of cancer cells by inducing apoptosis, or programmed cell death. Additionally, this compound has been shown to have neuroprotective effects, which may be beneficial for the treatment of neurological disorders. This compound has also been shown to have antioxidant properties, which may help to protect cells from damage caused by oxidative stress.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of using 2-(5-bromo-2-methoxybenzyl)-1,2,3,4-tetrahydroisoquinoline in lab experiments is its high yield during synthesis, which makes it a cost-effective compound to work with. Additionally, this compound has been shown to have potential therapeutic effects for various diseases, making it a promising compound for drug discovery research. However, one limitation of working with this compound is its limited solubility in water, which may make it difficult to work with in certain experiments.
Direcciones Futuras
There are several future directions for research on 2-(5-bromo-2-methoxybenzyl)-1,2,3,4-tetrahydroisoquinoline. One area of interest is further investigating its potential as a drug lead compound for the treatment of various diseases. Additionally, more research is needed to fully understand the mechanism of action of this compound and its potential therapeutic effects. Further studies on the use of this compound as a fluorescent probe for imaging studies may also be of interest. Finally, exploring ways to improve the solubility of this compound may help to overcome some of the limitations associated with working with it in lab experiments.
In conclusion, 2-(5-bromo-2-methoxybenzyl)-1,2,3,4-tetrahydroisoquinoline is a synthetic compound that has been studied for its potential applications in scientific research. This compound has been shown to have potential therapeutic effects for various diseases, as well as potential as a fluorescent probe for imaging studies. Further research is needed to fully understand the mechanism of action of this compound and its potential applications in drug discovery research.
Métodos De Síntesis
The synthesis method for 2-(5-bromo-2-methoxybenzyl)-1,2,3,4-tetrahydroisoquinoline involves several chemical reactions. The starting materials are 5-bromo-2-methoxybenzaldehyde and tetrahydroisoquinoline. These two compounds are reacted in the presence of a catalyst, such as palladium on carbon, to form the desired product. The yield of this reaction is typically high, making it an efficient method for synthesizing this compound.
Aplicaciones Científicas De Investigación
2-(5-bromo-2-methoxybenzyl)-1,2,3,4-tetrahydroisoquinoline has been studied for its potential applications in scientific research. One area of interest is its potential as a drug lead compound for the treatment of various diseases. This compound has been shown to have activity against certain types of cancer cells, as well as potential therapeutic effects for neurological disorders such as Alzheimer's disease. Additionally, this compound has been studied for its potential as a fluorescent probe for imaging studies.
Propiedades
IUPAC Name |
2-[(5-bromo-2-methoxyphenyl)methyl]-3,4-dihydro-1H-isoquinoline |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H18BrNO/c1-20-17-7-6-16(18)10-15(17)12-19-9-8-13-4-2-3-5-14(13)11-19/h2-7,10H,8-9,11-12H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WZWPWWLDPLFYQQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)Br)CN2CCC3=CC=CC=C3C2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H18BrNO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
332.2 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Cambridge id 5263742 | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![ethyl 4-{[2-(dimethylamino)ethyl]amino}-7,8-dimethyl-3-quinolinecarboxylate](/img/structure/B5689012.png)
![N-[(2-ethoxy-3-pyridinyl)methyl]-2-ethyl-5-pyrimidinecarboxamide](/img/structure/B5689031.png)
![N-[4-hydroxy-3-(5-methyl-1,3-benzoxazol-2-yl)phenyl]benzamide](/img/structure/B5689040.png)
![N-(5-{2-[(4-methylphenyl)sulfonyl]ethyl}-1,3,4-thiadiazol-2-yl)acetamide](/img/structure/B5689047.png)
![1-[(7-fluoroquinazolin-4-yl)amino]-3-(3-methoxyphenoxy)propan-2-ol](/img/structure/B5689051.png)
![N'-[3-fluoro-5-(trifluoromethyl)phenyl]-N-(2-hydroxyethyl)-N-[(1-methyl-1H-imidazol-2-yl)methyl]urea](/img/structure/B5689058.png)
![4-{[3-(2-methoxyethyl)-1,2,4-oxadiazol-5-yl]methyl}-2H-1,4-benzothiazin-3(4H)-one](/img/structure/B5689067.png)


![2-{[bis(2-hydroxyethyl)amino]methyl}-4,6-di-tert-butylphenol](/img/structure/B5689085.png)
![8-(2,3-difluoro-4-methylbenzyl)-8-azaspiro[4.5]decane-7,9-dione](/img/structure/B5689098.png)
![1-(cyclobutylcarbonyl)-4-{[2-(1,3-thiazol-2-yl)-1-pyrrolidinyl]carbonyl}piperidine](/img/structure/B5689103.png)
![N'-[2-(3-{1-[2-(dimethylamino)ethyl]-1H-imidazol-2-yl}piperidin-1-yl)-2-oxoethyl]-N,N-dimethylurea](/img/structure/B5689105.png)
